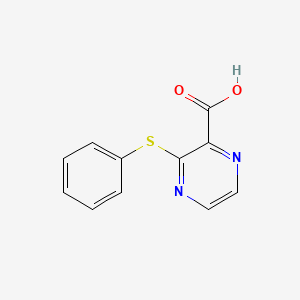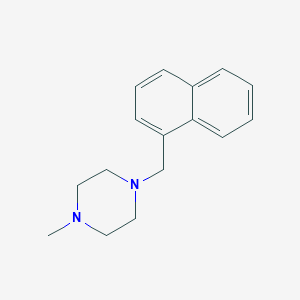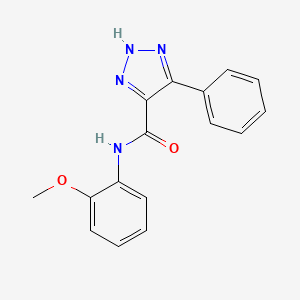![molecular formula C14H10N2O3 B2527146 methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 113247-36-2](/img/structure/B2527146.png)
methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate is a compound that belongs to the class of pyridoindoles, which are heterocyclic compounds containing a pyridine ring fused to an indole system. These compounds are of significant interest due to their diverse range of biological activities and their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of pyridoindole derivatives can be achieved through various methods. For instance, the reaction of 1-methyl-2-(2′-pyridinyl)-1H-indole with PtCl2(DMSO)2 leads to the formation of a cycloplatinated product, which can further react with neutral ligands such as CO, Bu t NC, styrene, and phenylacetylene to give various compounds. In particular, the reaction with phenylacetylene and subsequent reaction with ethanol yields a carbene complex, indicating the versatility of indole derivatives in forming complex structures . Additionally, methyl 3-amino-1H-indole-2-carboxylates can react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives, showcasing another synthetic route for pyridoindole compounds .
Molecular Structure Analysis
The molecular structure of pyridoindole derivatives can be complex, as demonstrated by the X-ray structure determination of the cycloplatinated indole derivative, which revealed metallation to platinum via the C3 carbon of the indole nucleus, chelated to the metal via the pyridine nitrogen atom . This indicates that the pyridoindole core can serve as a ligand in coordination chemistry, forming stable complexes with metals.
Chemical Reactions Analysis
Pyridoindole derivatives can undergo a variety of chemical reactions. For example, the aforementioned cycloplatinated indole derivative can react with different neutral ligands, leading to the displacement of DMSO and the formation of new compounds . The reactions of methyl 3-amino-1H-indole-2-carboxylates with different reagents result in the formation of various 5H-pyrimido[5,4-b]indole derivatives, which can further participate in alkylation reactions at nitrogen or sulfur atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridoindole derivatives can vary widely depending on the substituents and functional groups present in the molecule. For instance, the introduction of a methoxycarbonyl group at the 4-position of 5H-pyrido[4,3-b]indole derivatives can be achieved through 1-hydroxyindole chemistry, suggesting that the functionalization of the pyridoindole core can be tailored to achieve desired properties . Furthermore, the cytotoxic properties of 1-amino-substituted 8-hydroxy-4,5-dimethyl-5H-pyrido[4,3-b]indoles have been evaluated, indicating that the substitution pattern on the pyridoindole core can significantly influence biological activity .
科学的研究の応用
Antidiabetic Applications
Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate and its derivatives have been explored for their potential in treating diabetes. Choudhary et al. (2011) synthesized derivatives such as DM3, DM4, and DM5, which were tested for in vivo antidiabetic activity in rats. Compound DM5 demonstrated significant antidiabetic properties, showing the potential of these compounds in diabetes management (Choudhary et al., 2011).
Fluorescence Studies
The β-carboline class, including 3-formyl-9H-pyrido[3,4-b]indole, has been studied for its fluorescence properties. Devi and Singh (2022) explored β-carboline C-3 substituted MBH adducts for their fluorescent characteristics, assessing the effects of contact time, solvent system, concentration, and substituents on these properties (Devi & Singh, 2022).
Antifilarial Chemotherapy
Compounds derived from this compound have been investigated for their macrofilaricidal activity. Srivastava et al. (1999) synthesized and tested various derivatives against Acanthoeilonema viteae, with some compounds showing over 90% micro- or macrofilaricidal activity or sterilization of female worms, suggesting their potential use in antifilarial chemotherapy (Srivastava et al., 1999).
Analytical Applications in Food Science
The beta-carbolines, including 1-methyl-9H-pyrido[3,4-b]indole, have been identified as constituents in thermally processed meat, potentially playing a role in diseases like Parkinson's and cancer. Crotti et al. (2010) used LC-MS/MS for their detection and quantification in food, highlighting their significance in food safety and public health studies (Crotti et al., 2010).
MALDI/TOF-MS Applications
Beta-carboline alkaloids, including compounds like 9H-pyrido[3,4-b]indole, have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). Nonami et al. (1997) demonstrated their effectiveness for analyzing proteins and sulfated oligosaccharides, providing a new approach for mass spectrometric analysis in biochemistry and molecular biology (Nonami et al., 1997).
作用機序
Target of Action
Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The primary targets of indole derivatives are often various types of cells, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in the cells . These changes can result in the treatment of different types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may influence a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
特性
IUPAC Name |
methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-19-14(18)11-6-9-8-4-2-3-5-10(8)16-13(9)12(7-17)15-11/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPDYIWLMBBKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Fluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2527064.png)
![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)


![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)

![Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B2527076.png)




